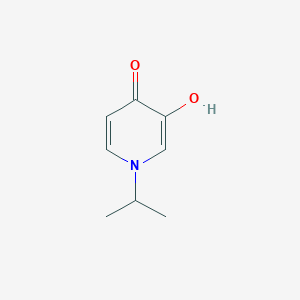

3-Hydroxy-1-propan-2-ylpyridin-4-one

Description

3-Hydroxy-1-propan-2-ylpyridin-4-one is a pyridinone derivative with a hydroxyl (-OH) group at position 3 and an isopropyl (-CH(CH₃)₂) substituent at position 1 of the pyridin-4-one ring. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. Pyridinone derivatives are widely studied for their ability to bind metal ions, modulate enzyme activity, and serve as intermediates in organic synthesis .

Properties

CAS No. |

104764-53-6 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-hydroxy-1-propan-2-ylpyridin-4-one |

InChI |

InChI=1S/C8H11NO2/c1-6(2)9-4-3-7(10)8(11)5-9/h3-6,11H,1-2H3 |

InChI Key |

IXDZZBRUYQZUPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC(=O)C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-propan-2-ylpyridin-4-one can be achieved through several methods. One common approach involves the reaction of 4-pyridone with isopropanol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-1-propan-2-ylpyridin-4-one may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems can help maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-propan-2-ylpyridin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydropyridine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of 3-keto-1-propan-2-ylpyridin-4-one.

Reduction: Formation of 1,4-dihydropyridine derivatives.

Substitution: Formation of halogenated or alkylated pyridin-4-one derivatives.

Scientific Research Applications

3-Hydroxy-1-propan-2-ylpyridin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-propan-2-ylpyridin-4-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group can form hydrogen bonds with amino acid residues, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Hydroxy-1-propan-2-ylpyridin-4-one with three structurally related pyridinone derivatives:

Key Observations:

Electron-withdrawing groups (e.g., acetyl in ’s compound) reduce electron density on the pyridinone ring, whereas electron-donating groups (e.g., dimethylamino in ) increase reactivity for metal coordination .

Ring Rigidity: The fused indenone ring in ’s compound introduces rigidity, which may enhance binding specificity but reduce conformational flexibility compared to the single-ring target compound .

Physicochemical and Thermodynamic Properties

- Solubility : The target compound’s smaller size (153.18 g/mol) and hydroxyl group favor solubility in polar solvents, whereas bulkier derivatives like ’s compound (412.45 g/mol) exhibit lower solubility.

- Absolute Hardness (η): Using Parr-Pearson principles , the target compound’s η is estimated to be higher than ’s amino-substituted derivative due to reduced electron delocalization, implying lower reactivity and greater stability.

- LogP: The isopropyl group increases logP (lipophilicity) relative to hydroxyl- or amino-substituted analogs, suggesting improved bioavailability .

Future Work :

- Investigate the pharmacokinetics of the isopropyl group in vivo.

- Optimize substituent patterns to balance metal affinity and bioavailability.

Biological Activity

3-Hydroxy-1-propan-2-ylpyridin-4-one, a pyridine derivative, has garnered attention due to its diverse biological activities. This article reviews its potential as an antiviral agent, particularly against HIV, and its other pharmacological properties based on recent research findings.

Structure and Properties

3-Hydroxy-1-propan-2-ylpyridin-4-one is characterized by a hydroxyl group at the 3-position and an isopropyl group at the 1-position of the pyridine ring. Its molecular structure allows for various interactions with biological targets, making it a promising candidate for drug development.

Antiviral Activity

Recent studies have focused on the compound's role as an inhibitor of HIV-1 integrase (IN), an essential enzyme in the viral replication cycle. The compound has shown significant inhibitory activity against HIV-1 IN in vitro, with effective concentrations in the low micromolar range.

Key Findings:

- Inhibition of HIV-1 Integrase : A study demonstrated that derivatives of 3-hydroxy-pyridine-4-one exhibited potent inhibitory effects on HIV-1 IN activity. Notably, halogenated derivatives showed enhanced biological activity with reduced cellular toxicity .

- Cell Culture Studies : In cell culture assays, these compounds not only inhibited HIV-1 IN but also demonstrated efficacy against viral replication, indicating their potential as therapeutic agents against HIV infection .

Other Biological Activities

Beyond its antiviral properties, 3-hydroxy-1-propan-2-ylpyridin-4-one has been investigated for various other biological activities:

Antimicrobial Properties

Research indicates that similar pyridine derivatives possess antimicrobial activity against a range of pathogens including bacteria and fungi. Compounds derived from pyridine structures have shown effectiveness against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The antimicrobial efficacy often correlates with structural modifications that enhance binding affinities to microbial targets .

Antioxidant Activity

Studies have highlighted the antioxidant potential of related compounds, suggesting that 3-hydroxy derivatives can scavenge free radicals and mitigate oxidative stress in biological systems. This property is crucial for developing treatments for conditions associated with oxidative damage.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.